

Mezigdomide's Modulation of the Cereblon E3 Ligase: A Technical Guide

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Compound of Interest

Compound Name: CC-92480

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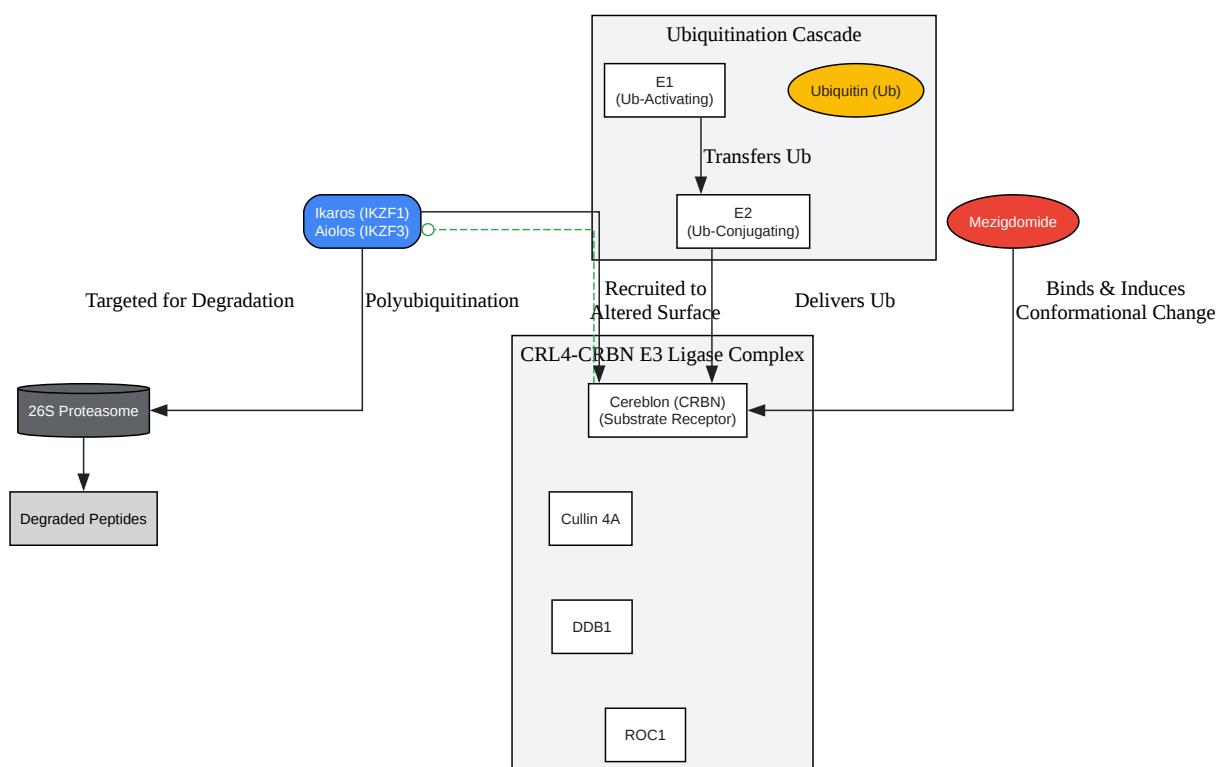
Introduction

Mezigdomide (formerly **CC-92480**) is a novel, orally administered agent belonging to a class of compounds known as Cereblon E3 Ligase Modulators (CELMoDs).[1][2] These agents represent a significant advancement over earlier immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide.[1][3] Mezigdomide functions as a "molecular glue," potently and specifically altering the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[4][5] This action leads to the targeted degradation of specific proteins, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the pathogenesis of hematological malignancies such as multiple myeloma (MM).[2][6] This guide provides an in-depth examination of Mezigdomide's mechanism of action, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism: Hijacking the Ubiquitin-Proteasome System

The ubiquitin-proteasome pathway is the cell's primary mechanism for degrading short-lived or damaged proteins, playing a crucial role in cellular homeostasis.[7][8] This process involves a three-enzyme cascade (E1 activating, E2 conjugating, and E3 ligating enzymes) that attaches a polyubiquitin chain to a target protein, marking it for destruction by the 26S proteasome.[9]

Mezigdomide co-opts this natural process. It binds directly to Cereblon, a substrate receptor for the Cullin 4A Ring Ligase (CRL4-CRBN) E3 ubiquitin ligase complex.^{[1][10]} This binding induces a conformational change in Cereblon, switching it from an "open" to a "closed" state.^[1] This altered conformation creates a novel binding surface that selectively recruits neosubstrates—Ikaros and Aiolos—to the E3 ligase complex for subsequent ubiquitination and proteasomal degradation.^{[2][11]}



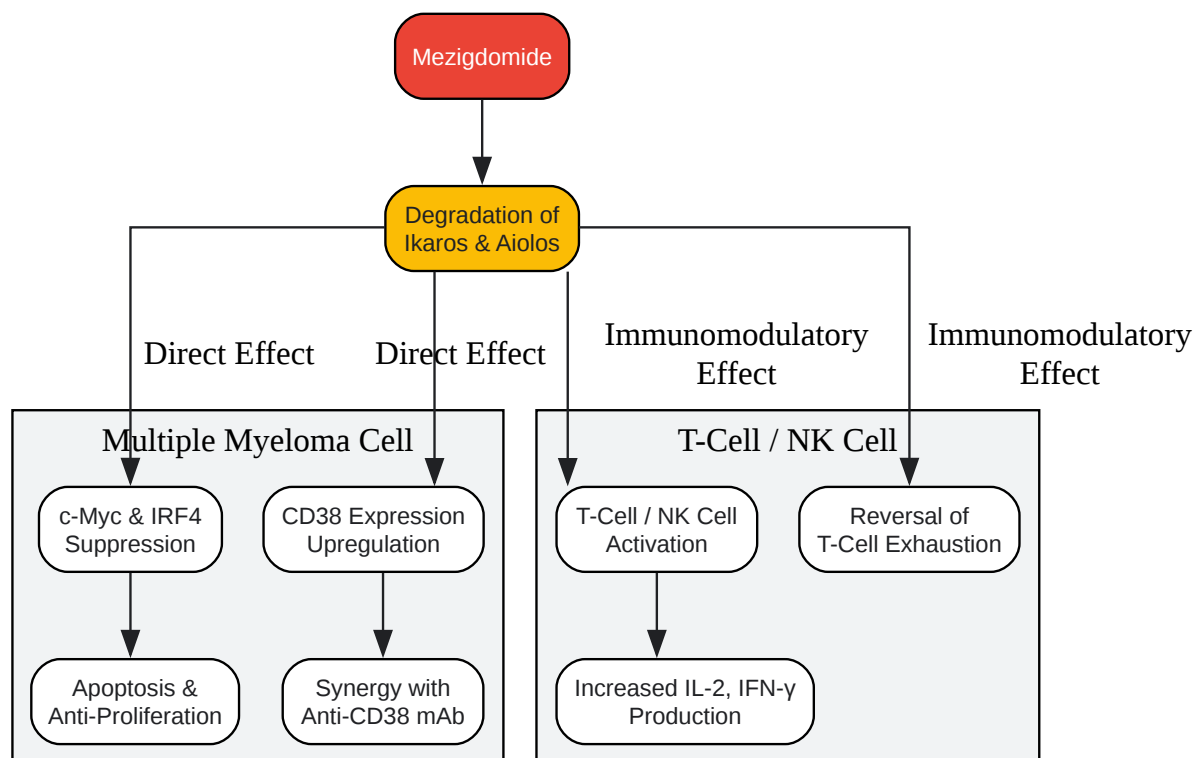
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Caption: Mezigdomide-induced ubiquitination and degradation pathway.

Downstream Consequences of Ikaros and Aiolos Degradation

Ikaros and Aiolos are essential transcription factors for lymphocyte development but are also key drivers in the pathogenesis of multiple myeloma.[6][12] Their degradation by Mezigdomide leads to potent dual effects: direct anti-tumor activity and robust immunomodulation.

- **Direct Anti-Myeloma Effects:** The loss of Ikaros and Aiolos in myeloma cells disrupts oncogenic signaling pathways, including the suppression of c-Myc and IRF4, leading to cell cycle arrest and apoptosis.[6][13]
- **Immunomodulatory Effects:** In immune cells, the degradation of these transcriptional repressors results in enhanced anti-tumor immunity.[11] This includes increased T-cell activation, proliferation, and production of key cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[5][11] Mezigdomide has also been shown to reverse T-cell exhaustion, a common mechanism of immune evasion in cancer.[14] Furthermore, Ikaros and Aiolos suppress the expression of CD38 on myeloma cells; their degradation leads to increased CD38 surface expression, potentially sensitizing tumors to anti-CD38 monoclonal antibodies like daratumumab.[15]



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